![molecular formula C6H12O6 B584003 D-[2-13C]talose CAS No. 83379-36-6](/img/structure/B584003.png)
D-[2-13C]talose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-[2-13C]talose is a monosaccharide sugar . It is a C-2 epimer of galactose and a C-4 epimer of mannose . The molecular formula of D-[2-13C]talose is C6H12O6 .
Synthesis Analysis
D-talose can be synthesized from readily available D-galactose in four steps with an overall yield of 58% . The key step is the inversion of equatorial 2-OH of galactose to the axial one by SN2 reaction under the modified Lattrell-Dax reaction conditions .
Molecular Structure Analysis
The molecular structure of D-[2-13C]talose is represented by the IUPAC name (3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol . The InChI representation is InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1 . The Canonical SMILES representation is C(C1C(C(C(C(O1)O)O)O)O)O .
Physical And Chemical Properties Analysis
D-[2-13C]talose has a molecular weight of 181.15 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The exact mass is 181.06674293 g/mol . The topological polar surface area is 110 Ų .
Scientific Research Applications
- D-[2-¹³C]talose is commonly used in biomolecular nuclear magnetic resonance (NMR) studies. Its isotopic labeling allows researchers to track metabolic pathways and investigate protein-ligand interactions with high precision. By incorporating this labeled sugar into biological samples, scientists can obtain detailed structural information about proteins and their binding partners .
- Metabolic flux analysis (MFA) aims to understand cellular metabolism by quantifying the flow of metabolites through different pathways. D-talose-2-¹³C serves as a valuable tracer in MFA experiments. Researchers can follow the fate of labeled carbon atoms within metabolic networks, providing insights into metabolic fluxes, enzyme activities, and substrate utilization .
- D-talose-2-¹³C is an epimer of galactose, and its use allows researchers to explore carbohydrate metabolism. By administering labeled D-talose to cells or organisms, scientists can trace its conversion pathways, including glycolysis, pentose phosphate pathway, and other sugar-related processes. This information contributes to our understanding of metabolic regulation and disease mechanisms .
- Fluorescently labeled D-talose-2-¹³C derivatives can be employed for cellular imaging. These derivatives allow researchers to visualize sugar uptake, distribution, and utilization within living cells. Such imaging techniques are valuable for studying glucose transporters, glycosylation, and metabolic changes in disease states .
- D-[2-¹³C]talose can be used in drug discovery and target identification. By incorporating labeled D-talose into cell-based assays, researchers can screen for compounds that affect carbohydrate metabolism. Additionally, it helps identify enzymes involved in talose utilization, potentially leading to novel drug targets .
- SIRM combines stable isotope labeling with mass spectrometry to quantify metabolic fluxes. D-talose-2-¹³C contributes to SIRM studies by providing a specific tracer for analyzing sugar metabolism. Researchers can measure labeled metabolites and gain insights into metabolic pathways, especially those involving carbohydrates .
Biomolecular NMR Studies
Metabolic Flux Analysis
Studying Carbohydrate Metabolism
Cellular Imaging and Tracking
Drug Development and Target Identification
Stable Isotope-Resolved Metabolomics (SIRM)
Safety and Hazards
When handling D-[2-13C]talose, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used, and fire caused by electrostatic discharge steam should be prevented .
Relevant Papers
One relevant paper describes the production of D-talose from D-tagatose using an immobilized enzyme of recombinant L-RI . Another paper discusses the anomerization of D-talose and presents NMR methods to evaluate the reaction kinetics .
Mechanism of Action
Target of Action
D-[2-13C]talose, also known as D-talose-2-13C, is a stable isotope-labeled compound . It is the 13C labeled 1-O-Acetyl-2,3,5-Tri-O-benzoyl-beta-D-Ribofuranose It is known that d-talose, a c-2 epimer of galactose, is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase(s) of clostridia .
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It is known that d-talose is involved in the metabolism of daphnia magna, a species of water flea .
Action Environment
It is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
properties
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-IWCPBKJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



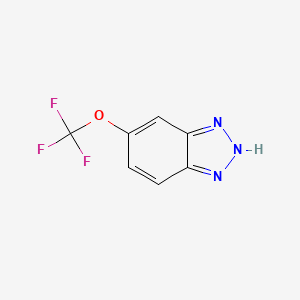

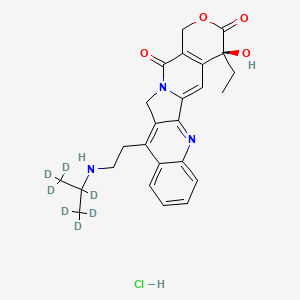

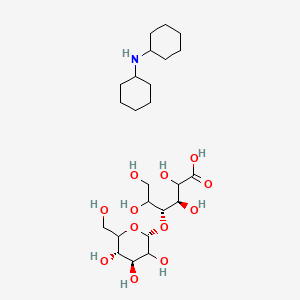

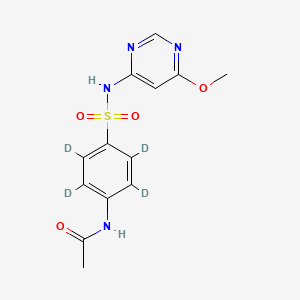
![D-[3-13C]Ribose](/img/structure/B583934.png)
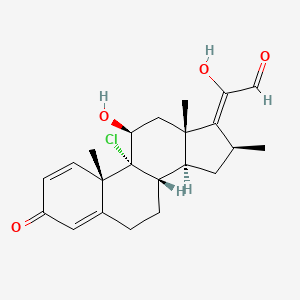

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)